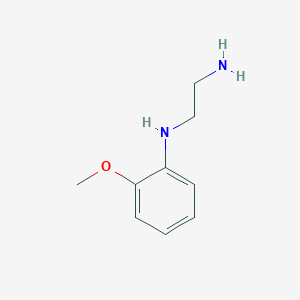

N~1~-(2-Methoxyphenyl)ethane-1,2-diamine

Description

N¹-(2-Methoxyphenyl)ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 2-methoxyphenyl group attached to one terminal amine and a methyl-phenyl-p-tolyl substituent on the adjacent nitrogen (). This compound is synthesized via visible-light photoredox catalysis using imine and aniline precursors, followed by purification via flash column chromatography . The 2-methoxy group may influence electronic properties, solubility, and steric interactions, distinguishing it from other derivatives.

Properties

CAS No. |

36908-21-1 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

N'-(2-methoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H14N2O/c1-12-9-5-3-2-4-8(9)11-7-6-10/h2-5,11H,6-7,10H2,1H3 |

InChI Key |

SKSRPFFCDXAYBW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Ethane-1,2-diamine Derivatives

Structural Features and Substituent Effects

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| N¹-(2-Methoxyphenyl)ethane-1,2-diamine | N¹: 2-methoxyphenyl; N²: methyl-phenyl-p-tolyl | Aromatic methoxy group, sterically bulky N² |

| N¹-(4-Methoxyphenyl)ethane-1,2-diamine | N¹: 4-methoxyphenyl; N²: unsubstituted | Positional isomer with para-methoxy group |

| SQ109 (N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine) | N¹: geranyl; N²: adamantyl | Hydrophobic isoprenoid and adamantyl groups |

| N,N′-Bis(2-hydroxyethyl)ethane-1,2-diamine | N¹, N²: 2-hydroxyethyl | Chelating hydroxyl groups for metal binding |

| N-(Ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine | N¹: ferrocenylmethyl; N²: 2-methoxybenzyl | Organometallic moiety, dihydrochloride salt |

| N¹,N¹-Dimethyl-1-phenylethane-1,2-diamine | N¹: dimethyl; N²: phenyl | Simple aliphatic and aromatic substitution |

Key Observations :

Key Observations :

- Yield Variability : SQ109’s synthesis shows moderate yields (15–73%), influenced by steric challenges in adamantyl group incorporation .

- Salt Formation : Hydrochloride salts (e.g., SQ109) improve crystallinity and stability, with melting points >200°C .

- Spectral Signatures: Methoxy groups (δ 3.8–4.0 in ¹H NMR) and ferrocenyl protons (δ 4.2) serve as diagnostic markers .

Key Observations :

- SQ109’s Potency : Exhibits 14–35× greater antitubercular activity than ethambutol, attributed to hydrophobic substituents .

- Ferrocenyl Derivatives : The ferrocene moiety enhances redox cycling, generating cytotoxic reactive oxygen species .

- Methoxy Group Role : Electron-donating methoxy groups may modulate solubility and target binding, though further studies are needed .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N¹-(2-Methoxyphenyl)ethane-1,2-diamine, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodology : The compound can be synthesized via reductive amination of 2-methoxybenzaldehyde with ethane-1,2-diamine under hydrogenation (using catalysts like Pd/C) or through nucleophilic substitution reactions. Optimization includes adjusting reaction temperature (e.g., 60–80°C for hydrogenation), solvent selection (methanol or ethanol for solubility), and catalyst loading (1–5 mol%) .

- Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures).

Q. How can researchers verify the purity and structural integrity of N¹-(2-Methoxyphenyl)ethane-1,2-diamine?

- Analytical Techniques :

- NMR : Confirm the presence of methoxy (-OCH₃) protons (δ ~3.8 ppm) and amine protons (δ ~1.5–2.5 ppm).

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry : Compare observed molecular ion peaks ([M+H]⁺) with theoretical values (e.g., m/z 195.1 for C₉H₁₄N₂O) .

Q. What are the key physicochemical properties of N¹-(2-Methoxyphenyl)ethane-1,2-diamine relevant to laboratory handling?

- Properties :

- Solubility : Highly soluble in polar solvents (water, ethanol) due to amine and methoxy groups.

- Stability : Sensitive to oxidation; store under inert atmosphere (argon/nitrogen) at 2–8°C .

- Safety : Use PPE (gloves, goggles) to avoid skin/eye irritation, and ensure fume hood ventilation during synthesis .

Advanced Research Questions

Q. How can structural modifications of N¹-(2-Methoxyphenyl)ethane-1,2-diamine enhance its bioactivity, and what computational tools support this optimization?

- Approach : Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the phenyl ring to modulate electronic effects. Use QSAR models to predict binding affinity or molecular docking (AutoDock Vina) to simulate interactions with targets like kinases or GPCRs .

- Case Study : Analogues with 3,5-difluoro substitution (e.g., (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine) show improved receptor selectivity due to halogen bonding .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of N¹-(2-Methoxyphenyl)ethane-1,2-diamine?

- Cross-Validation :

Replicate assays under standardized conditions (e.g., MIC for antimicrobial activity; MTT assay for cytotoxicity).

Compare with structurally similar compounds (e.g., N-(2-Chloro-4-fluorobenzyl) derivatives) to isolate substituent effects .

- Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding kinetics .

Q. How does the stereochemistry of N¹-(2-Methoxyphenyl)ethane-1,2-diamine influence its pharmacological profile?

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test activity in vitro.

- Findings : (1R,2R)-configured diamines exhibit higher affinity for serotonin receptors compared to (1S,2S) isomers, as seen in analogues like (1R,2R)-N,N′-Dibenzyl-1,2-diphenylethanediamine .

Q. What role does N¹-(2-Methoxyphenyl)ethane-1,2-diamine play in catalytic systems or coordination chemistry?

- Applications : Acts as a ligand in transition-metal complexes (e.g., Cu²⁺ or Ru³⁺) for asymmetric catalysis.

- Experimental Design : Synthesize metal complexes and characterize via X-ray crystallography and cyclic voltammetry to assess redox activity .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .

- Toxicity Screening : Employ zebrafish embryo models to assess acute toxicity (LC₅₀) before in vivo studies .

- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing spectral and assay datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.